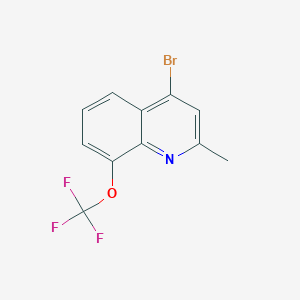
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine, methyl, and trifluoromethoxy groups
准备方法
The synthesis of 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and the choice of base, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve optimizing these synthetic routes to enhance scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
化学反应分析
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
作用机制
The mechanism by which 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
相似化合物的比较
Similar compounds to 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline include:
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline: Differing by the position of the trifluoromethyl group, this compound has distinct electronic properties and reactivity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
1189107-44-5 |
|---|---|
分子式 |
C11H7BrF3NO |
分子量 |
306.08 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3 |
InChI 键 |
HRERDLOPWAETMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















